molecular formula C24H22N4O3S2 B3294274 N-{3-[4-(1,3-benzothiazol-2-yl)piperazine-1-carbonyl]phenyl}benzenesulfonamide CAS No. 886891-60-7

N-{3-[4-(1,3-benzothiazol-2-yl)piperazine-1-carbonyl]phenyl}benzenesulfonamide

Cat. No.: B3294274
CAS No.: 886891-60-7
M. Wt: 478.6 g/mol
InChI Key: HGPLFEUJDYXBAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{3-[4-(1,3-Benzothiazol-2-yl)piperazine-1-carbonyl]phenyl}benzenesulfonamide is a hybrid molecule combining a benzenesulfonamide scaffold, a piperazine linker, and a benzothiazole moiety. Its structure features:

  • Benzenesulfonamide group: A common pharmacophore in carbonic anhydrase inhibitors and anticancer agents .
  • Piperazine-carbonyl bridge: Enhances solubility and modulates receptor interactions .
  • 1,3-Benzothiazole: Associated with antimicrobial, anticancer, and enzyme-inhibitory activities .

Properties

IUPAC Name

N-[3-[4-(1,3-benzothiazol-2-yl)piperazine-1-carbonyl]phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O3S2/c29-23(18-7-6-8-19(17-18)26-33(30,31)20-9-2-1-3-10-20)27-13-15-28(16-14-27)24-25-21-11-4-5-12-22(21)32-24/h1-12,17,26H,13-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGPLFEUJDYXBAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=CC=CC=C3S2)C(=O)C4=CC(=CC=C4)NS(=O)(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[4-(1,3-benzothiazol-2-yl)piperazine-1-carbonyl]phenyl}benzenesulfonamide typically involves multiple steps, starting with the preparation of the benzothiazole moiety. One common method involves the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions to form the benzothiazole ring . The piperazine ring can be introduced through a nucleophilic substitution reaction with a suitable halide or sulfonate ester .

The final step involves the coupling of the benzothiazole-piperazine intermediate with a benzenesulfonamide derivative. This can be achieved using coupling reagents such as hydroxybenzotriazole (HOBt) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) in a suitable solvent like dimethylformamide (DMF) .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of more efficient catalysts or reagents to minimize by-products .

Mechanism of Action

The mechanism of action of N-{3-[4-(1,3-benzothiazol-2-yl)piperazine-1-carbonyl]phenyl}benzenesulfonamide involves its interaction with specific molecular targets. For example, it can inhibit acetylcholinesterase by binding to both the catalytic active site (CAS) and the peripheral anionic site (PAS), leading to a mixed type of inhibition . This dual binding mode enhances its inhibitory potency and selectivity .

Comparison with Similar Compounds

Key Observations :

  • Benzothiazole vs. Phenyl Substituents: The benzothiazole moiety in the target compound may enhance binding to enzymes like carbonic anhydrase or kinases compared to phenyl-substituted analogues (e.g., ). Benzothiazole derivatives exhibit pronounced activity against Mycobacterium tuberculosis and Gram-positive bacteria when paired with triazole cores .
  • Sulfonamide Substitutions : Methoxy or methyl groups on the benzenesulfonamide (e.g., ) may alter pharmacokinetics but require explicit biological testing for comparison.
  • Piperazine Modifications : Substituents on piperazine (e.g., 2-chlorophenyl in ) influence lipophilicity and receptor affinity. The benzothiazole-linked piperazine in the target compound likely offers unique electronic effects for target engagement.

Functional Analogues with Benzenesulfonamide Cores

Table 2: Bioactivity Comparison

Compound Class Core Structure Key Activities Reference
Pyrazoline-benzenesulfonamides 4-[3-Aryl-pyrazolyl]benzenesulfonamides Carbonic anhydrase inhibition, cytotoxicity (IC₅₀: 10–50 μM)
Triazole-benzothiazoles 3-Pyridyl-triazole-benzothiazoles Antibacterial (MIC: 2–8 μg/mL vs. S. aureus), antitubercular
Thiourea-benzenesulfonamides 4-Thioureido-benzenesulfonamides Anticancer (IC₅₀: 15.6–26.8 mM in HEPG2 cells)
Target Compound Benzothiazole-piperazine-benzenesulfonamide Predicted anticancer/antimicrobial activity (based on docking scores ≤−9 kcal/mol)

Key Observations :

  • Anticancer Potential: The target compound’s benzothiazole and sulfonamide groups align with thiourea-benzenesulfonamides (IC₅₀ ~15 mM in HEPG2 cells) , though direct cytotoxicity data are lacking. Docking studies suggest affinity for BCL-XL and PARP-1 (binding energy ≤−14 kcal/mol) , comparable to known inhibitors.
  • Antimicrobial Activity : Benzothiazole-triazole hybrids (e.g., ) show potent activity against S. aureus (MIC = 2 μg/mL), suggesting the target compound may require functional group optimization (e.g., nitro or fluoro substituents) for similar efficacy.

Biological Activity

N-{3-[4-(1,3-benzothiazol-2-yl)piperazine-1-carbonyl]phenyl}benzenesulfonamide is a complex organic compound notable for its intricate structure, which combines a benzothiazole moiety with a piperazine ring and a benzenesulfonamide group. This unique arrangement contributes to its diverse biological activities, including anti-inflammatory and potential antitubercular effects.

Structure and Synthesis

The compound's molecular formula is C24H22N4O3S2C_{24}H_{22}N_{4}O_{3}S_{2}, and it has a molecular weight of 496.6 g/mol. The synthesis typically involves multiple steps, including the cyclization of 2-aminothiophenol with an aldehyde or ketone to form the benzothiazole ring. This is followed by coupling with a piperazine derivative using reagents like hydroxybenzotriazole (HOBt) and EDCI in dimethylformamide (DMF) .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Notably, it has been shown to inhibit acetylcholinesterase by binding to both the catalytic active site and the peripheral anionic site, resulting in a mixed-type inhibition . This mechanism suggests potential applications in treating conditions related to acetylcholine dysregulation.

Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies demonstrated that compounds with similar structures can modulate inflammatory pathways, suggesting that this compound may also have similar effects .

Case Studies and Research Findings

StudyFindings
Anti-inflammatory Evaluation The compound demonstrated a significant reduction in pro-inflammatory cytokines in cell assays.
Antitubercular Evaluation Related compounds exhibited MIC values as low as 0.008 μM against Mycobacterium tuberculosis H37Ra, indicating strong antibacterial activity .
Cytotoxicity Assessment Preliminary data suggest low cytotoxicity in various tumor cell lines, highlighting its therapeutic potential without substantial adverse effects .

Q & A

Q. What are the established synthetic routes for N-{3-[4-(1,3-benzothiazol-2-yl)piperazine-1-carbonyl]phenyl}benzenesulfonamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the benzothiazole-piperazine core, followed by sulfonylation and carbamoylation. Key steps include:
  • Coupling reactions : Use of carbodiimide-based reagents (e.g., EDC/HOBt) to link the benzothiazole-piperazine fragment to the benzenesulfonamide group.
  • Solvent optimization : Polar aprotic solvents like DMF or acetonitrile under reflux (60–80°C) improve reaction efficiency .
  • Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) and HPLC (C18 column, acetonitrile/water mobile phase) ensure >95% purity .
    Critical Parameters : Control reaction pH (6.5–7.5) to avoid side reactions; monitor intermediates via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) .

Q. Which analytical techniques are essential for characterizing this compound and confirming its structure?

  • Methodological Answer :
  • NMR spectroscopy : ¹H/¹³C NMR confirms the benzothiazole (δ 7.8–8.2 ppm), piperazine (δ 2.5–3.5 ppm), and sulfonamide (δ 3.7–4.1 ppm) moieties .
  • Mass spectrometry (HRMS) : Exact mass matching (e.g., [M+H]+ calculated for C₂₅H₂₁N₄O₃S₂: 513.1054) .
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding patterns (e.g., CCDC deposition numbers as in ).

Q. What preliminary biological activities have been reported for this compound?

  • Key Findings :
  • Enzyme inhibition : IC₅₀ = 21.25 nM against autotaxin (ATX), a cancer-associated enzyme, via competitive binding to its catalytic site .
  • Selectivity : 10-fold higher potency for ATX compared to off-target phosphatases (e.g., PTP1B) .
    Table 1 : Comparative IC₅₀ Values
Target EnzymeIC₅₀ (nM)Reference
Autotaxin21.25
11β-HSD1*120
*11β-hydroxysteroid dehydrogenase type 1.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s bioactivity?

  • Methodological Answer :
  • Core modifications : Introducing electron-withdrawing groups (e.g., -CF₃) to the benzothiazole ring enhances ATX inhibition (ΔIC₅₀ = −40%) but may reduce solubility .
  • Piperazine substitution : N-methylation improves blood-brain barrier penetration (logP increase from 2.1 to 2.8) .
    Table 2 : SAR Comparison of Analogues
SubstituentATX IC₅₀ (nM)Solubility (µg/mL)
-H (Parent)21.2512.5
-CF₃12.78.2
-OCH₃45.618.9

Q. What crystallographic data are available for this compound, and how can they inform drug design?

  • Methodological Answer :
  • X-ray diffraction : The piperazine ring adopts a chair conformation, with the sulfonamide group forming hydrogen bonds to Tyr-306 and Lys-309 in ATX’s active site .
  • Database access : Crystallographic data (e.g., CCDC-1990392) are retrievable via the Cambridge Structural Database .

Q. How should researchers address contradictions in biological activity data across studies?

  • Methodological Answer :
  • Replicate assays : Confirm IC₅₀ values using orthogonal methods (e.g., fluorescence polarization vs. calorimetry) .
  • Purity verification : Re-test compounds after HPLC purification to exclude impurities (e.g., residual tin(II) chloride in sulfonylation steps) .
  • Computational validation : Perform molecular docking (AutoDock Vina) to reconcile discrepancies between in vitro and in silico results .

Q. What strategies improve the pharmacokinetic profile of this compound for in vivo studies?

  • Methodological Answer :
  • Prodrug design : Esterification of the sulfonamide group (e.g., ethyl ester) enhances oral bioavailability (F = 65% in rats vs. 22% for parent) .
  • Lipophilicity adjustment : Replace phenyl with pyridyl groups to lower logP from 3.2 to 2.4, improving aqueous solubility .

Q. Which enzyme inhibition assays are most relevant for evaluating its therapeutic potential?

  • Methodological Answer :
  • Autotaxin inhibition : Use a fluorescence-based assay with FS-3 substrate (λex/λem = 485/535 nm) .
  • 11β-HSD1 inhibition : Radiolabeled cortisol-to-cortisone conversion assay in HEK-293 cells .
    Protocol Note : Include positive controls (e.g., BVT-2733 for 11β-HSD1) to validate assay conditions .

Q. How can in silico toxicity prediction models guide early-stage development?

  • Methodological Answer :
  • ADMET prediction : Use SwissADME to assess hepatotoxicity (CYP3A4 inhibition risk) and hERG cardiotoxicity .
  • Mitigation : Introduce polar groups (e.g., -OH) to reduce hERG affinity (predicted IC₅₀ shift from 1.2 µM to 8.7 µM) .

Q. What molecular docking approaches validate interactions with biological targets?

  • Methodological Answer :
  • Software : AutoDock Vina or Schrödinger Glide, with force fields (e.g., OPLS3e) .
  • Validation : Dock known inhibitors (e.g., BCL-XL inhibitor in ) to benchmark docking precision (RMSD < 2.0 Å).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{3-[4-(1,3-benzothiazol-2-yl)piperazine-1-carbonyl]phenyl}benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
N-{3-[4-(1,3-benzothiazol-2-yl)piperazine-1-carbonyl]phenyl}benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.